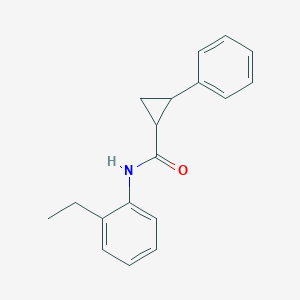![molecular formula C16H22N2O3 B5089602 butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate, commonly known as BPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCC is a carbamate derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
BPCC inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. BPCC has been shown to exhibit analgesic and antipyretic effects, which are beneficial for the treatment of pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
BPCC has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various disease processes. BPCC has also been shown to exhibit low toxicity, which makes it safe for use in lab experiments. However, BPCC has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to study its effects in vivo. BPCC also has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on BPCC. One direction is to study the effects of BPCC in vivo, to determine its potential therapeutic applications. Another direction is to study the effects of BPCC on other inflammatory pathways, to determine its potential as a broad-spectrum anti-inflammatory agent. Additionally, the development of more potent and selective COX-2 inhibitors is an area of ongoing research, which may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion:
In conclusion, BPCC is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in various disease processes. BPCC has several advantages for lab experiments, including its high selectivity and low toxicity, but also has some limitations, including its synthetic nature and short half-life. Future research on BPCC may lead to the discovery of new compounds with improved therapeutic properties.
Synthesemethoden
BPCC can be synthesized through various methods, including the reaction of 2-(1-pyrrolidinyl)aniline with butyl chloroformate. Another method involves the reaction of 2-(1-pyrrolidinyl)aniline with butyl isocyanate. The synthesis of BPCC has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
BPCC has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BPCC has been used to study the role of COX-2 in various disease processes, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
butyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)17-14-9-5-4-8-13(14)15(19)18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJJCBQQJSTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)

![2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5089549.png)
![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5089562.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)
![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)